N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a heterocyclic compound featuring a pyrrolo-triazole core fused with two 4-chlorophenyl substituents and an acetamide side chain. Its structural complexity arises from the bicyclic system, which combines pyrrole and triazole rings, and the presence of electron-withdrawing chlorine atoms. The compound’s synthesis likely involves cyclocondensation and amidation steps, as inferred from analogous reactions with α-chloroacetamides .
The compound’s crystallographic data, if available, would typically be refined using programs like SHELXL, a widely trusted tool for small-molecule structural analysis .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N5O3/c19-10-1-5-12(6-2-10)21-14(26)9-24-16-15(22-23-24)17(27)25(18(16)28)13-7-3-11(20)4-8-13/h1-8,15-16H,9H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCYKJHNHGROFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration can be achieved using appropriate halogenating or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analog: 2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-pyrrolo-triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide
Molecular Formula : C₂₀H₁₇ClFN₅O₂
Key Differences :
- Aromatic Substituents: The pyrrolo-triazole core is substituted with a 3-chloro-4-fluorophenyl group instead of 4-chlorophenyl.
- Acetamide Side Chain : The acetamide is linked to a 2,3-dimethylphenyl group instead of 4-chlorophenyl. The methyl groups introduce steric hindrance and increased lipophilicity, which could influence solubility and membrane permeability .
Table 1: Structural and Physicochemical Comparison
Functional Implications
- Steric Effects : The 2,3-dimethylphenyl group in the analog introduces steric bulk, which may reduce binding affinity to targets requiring deep cavity interactions but improve metabolic stability.
Broader Context: Comparison with Other Heterocyclic Systems
AP-PROTAC-1 ()
However, its thieno-triazolo-diazepine core and PROTAC functionality (targeting protein degradation) distinguish it mechanistically. The target compound’s simpler structure may offer advantages in synthetic scalability but lacks the targeted protein degradation capability.
Lumping Strategy in Organic Chemistry ()
Compounds like the target and its analog could be grouped under a "lumped" surrogate in computational models due to shared pyrrolo-triazole features. This approach simplifies reaction networks but risks overlooking subtle bioactivity differences arising from substituent variations.
Biological Activity
N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy.
- Molecular Formula : C20H16ClN5O4
- Molecular Weight : 425.83 g/mol
- CAS Number : 898646-45-2
Biological Activity Overview
The compound exhibits a range of biological activities which can be categorized as follows:
1. Antiviral Activity
Research indicates that derivatives of the compound exhibit potent antiviral activity against various strains of viruses. For instance, related compounds have been shown to inhibit human adenovirus (HAdV) replication with selectivity indexes exceeding 100. The mechanism involves targeting viral DNA replication processes and interfering with later stages of the viral life cycle .
2. Antibacterial Activity
Studies have demonstrated that compounds similar to this compound possess moderate to strong antibacterial properties against pathogens such as Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds suggest significant potential for development as antibacterial agents .
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition assays revealed that certain derivatives exhibited strong AChE inhibitory activity with IC50 values in the low micromolar range. This suggests potential applications in treating conditions like Alzheimer's disease and other cholinergic dysfunctions .
The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:
- Antiviral Mechanism : The compound likely interferes with the viral replication machinery by binding to viral proteins or nucleic acids.
- Antibacterial Mechanism : Its antibacterial effects may stem from disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Enzyme Inhibition : The inhibition of AChE suggests that the compound may mimic substrate interactions or bind competitively at the enzyme's active site.
Case Studies
Several case studies have highlighted the efficacy of this compound:
Case Study 1: Antiviral Efficacy
In a study focusing on adenovirus infections in vitro, derivatives showed an IC50 value as low as 0.27 μM against HAdV with significantly reduced cytotoxicity compared to existing antiviral agents like niclosamide. These findings support further investigation into its therapeutic potential in vivo .
Case Study 2: Antibacterial Screening
A series of synthesized derivatives were tested against various bacterial strains. Compounds demonstrated varying degrees of activity with some achieving IC50 values below 10 µM against Bacillus subtilis, indicating their potential as new antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
